5-(Tert-butyl)pyrazine-2-carbaldehyde

Lipophilicity Physicochemical Properties SAR

5-(Tert-butyl)pyrazine-2-carbaldehyde (CAS 1393575-93-3, molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a heterocyclic aromatic aldehyde belonging to the class of 2,5-disubstituted pyrazines. The compound features a pyrazine ring substituted at position 5 with a bulky, electron-donating tert-butyl group and at position 2 with a reactive aldehyde functionality.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13050616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butyl)pyrazine-2-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(N=C1)C=O
InChIInChI=1S/C9H12N2O/c1-9(2,3)8-5-10-7(6-12)4-11-8/h4-6H,1-3H3
InChIKeyUFJHASMHYTZQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Tert-butyl)pyrazine-2-carbaldehyde as a Lipophilicity-Modulating Building Block for Bioactive Pyrazine Derivatives


5-(Tert-butyl)pyrazine-2-carbaldehyde (CAS 1393575-93-3, molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a heterocyclic aromatic aldehyde belonging to the class of 2,5-disubstituted pyrazines . The compound features a pyrazine ring substituted at position 5 with a bulky, electron-donating tert-butyl group and at position 2 with a reactive aldehyde functionality. This substitution pattern provides a quantifiable lipophilicity increase compared to unsubstituted or less bulky pyrazine analogs, making it a strategic intermediate for the synthesis of pyrazine-2-carboxylic acid derivatives with tuned physicochemical and biological properties [1].

Why 5-(Tert-butyl)pyrazine-2-carbaldehyde Cannot Be Replaced by Simpler Pyrazine Aldehydes


In the design of pyrazine-based bioactive molecules, the lipophilicity of the heterocyclic core is a critical determinant of membrane permeability, target binding, and pharmacokinetic profile. The 5-tert-butyl substituent delivers a specific, quantifiable increase in log P that smaller alkyl groups (e.g., methyl, ethyl) or unsubstituted pyrazine cannot achieve [1]. Simply substituting 5-(tert-butyl)pyrazine-2-carbaldehyde with pyrazine-2-carbaldehyde or 5-methylpyrazine-2-carbaldehyde would produce downstream derivatives with fundamentally different physicochemical properties, potentially compromising activity in assays where a defined lipophilicity window is required for optimal performance [1]. The evidence below demonstrates the magnitude of this differentiation.

Quantitative Differentiation of 5-(Tert-butyl)pyrazine-2-carbaldehyde Against Key Comparators


Lipophilicity (log P) of 5-tert-Butylpyrazine Core vs. Unsubstituted and 6-Chloro Analogs

The calculated log P of the pyrazine-2-carboxylic acid core bearing a 5-tert-butyl substituent is 2.44, representing a 2.13 log unit increase over unsubstituted pyrazine-2-carboxylic acid (log P 0.31) and a 1.23 log unit increase over 6-chloropyrazine-2-carboxylic acid (log P 1.21) [1]. Since the aldehyde is the immediate synthetic precursor to the carboxylic acid, this lipophilicity ranking is directly transferable to the aldehyde series.

Lipophilicity Physicochemical Properties SAR

Antimycobacterial Activity of 5-tert-Butylpyrazine-Derived Carboxamides vs. Unsubstituted Analogs

Among a series of 30 pyrazine-2-carboxamides, a 5-tert-butyl substituted derivative (compound 11, bearing a 5-methylthiazole moiety) exhibited 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, compared to only 10% inhibition for the corresponding unsubstituted pyrazine derivative (compound 9) [1]. The 5-tert-butyl group was essential for this activity enhancement, demonstrating that the aldehyde precursor is required to access this substitution pattern.

Antimycobacterial Tuberculosis Mycobacterium tuberculosis

Antifungal Potency of 5-tert-Butyl-6-chloro-pyrazine-2-carboxamides

The 5-tert-butyl-6-chloro substituted pyrazine-2-carboxamide (compound 8) achieved an MIC of 31.25 μmol/mL against Trichophyton mentagrophytes, the most active antifungal compound in a 30-member library [1]. Without the 5-tert-butyl group (i.e., 6-chloro substitution alone), corresponding derivatives showed MIC values of >500 or 250/500 μmol/mL, representing a >16-fold loss in potency.

Antifungal Trichophyton mentagrophytes Dermatophytes

Photosynthesis-Inhibiting Activity: 5-tert-Butyl as a Lipophilicity-Dependent Activity Modulator

For the oxygen evolution rate (OER) inhibition in spinach chloroplasts, the 5-tert-butyl-6-chloro substituted compound 4 exhibited an IC₅₀ of 49.5 μmol/L, whereas the 6-chloro-only derivative (compound 2) showed an IC₅₀ of 1589.0 μmol/L—a 32-fold difference [1]. The observation that biological activity showed a linear increase with increasing lipophilicity within each structural series confirms that the tert-butyl group's contribution to log P is mechanistically linked to herbicidal potency.

Herbicide Photosynthesis inhibition Chloroplast

Key Application Scenarios for 5-(Tert-butyl)pyrazine-2-carbaldehyde Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Synthesis of Pyrazinecarboxamide Leads

5-(Tert-butyl)pyrazine-2-carbaldehyde serves as the critical aldehyde precursor for oxidation to 5-tert-butylpyrazine-2-carboxylic acid, which upon conversion to the acid chloride and condensation with substituted anilines or aminothiazoles yields pyrazine-2-carboxamides with potent in vitro activity against Mycobacterium tuberculosis H37Rv (up to 65% inhibition at 6.25 μg/mL) [1]. The tert-butyl group is essential for achieving the lipophilicity window (log P ~2.4) associated with optimal antimycobacterial activity in this chemotype [1].

Antifungal Lead Optimization Targeting Dermatophytes

For antifungal programs targeting Trichophyton mentagrophytes, 5-(tert-butyl)pyrazine-2-carbaldehyde is the required starting material for synthesizing 5-tert-butyl-6-chloro-pyrazine-2-carboxamides. The most active derivative in this series achieved an MIC of 31.25 μmol/mL, representing a >16-fold improvement over derivatives lacking the 5-tert-butyl group [1]. Substitution with simpler pyrazine aldehydes would preclude access to this potency level.

Agrochemical Development: Photosynthesis-Inhibiting Herbicide Precursors

In the development of herbicides targeting photosystem II, 5-(tert-butyl)pyrazine-2-carbaldehyde-derived carboxamides demonstrate IC₅₀ values as low as 49.5 μmol/L for oxygen evolution rate inhibition in spinach chloroplasts, a 32-fold improvement over 6-chloro-only derivatives [1]. The linear correlation between lipophilicity and activity in this series identifies the 5-tert-butyl aldehyde as the essential intermediate for accessing herbicidally active pyrazinecarboxamides.

Physicochemical Property Tuning in Pyrazine-Based Chemical Libraries

When constructing pyrazine-based compound libraries for drug or agrochemical screening, 5-(tert-butyl)pyrazine-2-carbaldehyde provides a specific log P increase of approximately 2.1 units over unsubstituted pyrazine-2-carbaldehyde analogs [1]. This predictable and quantifiable lipophilicity modulation, combined with the aldehyde handle for further diversification via condensation, reduction, or oxidation chemistry, makes it a preferred building block for systematic SAR exploration where membrane permeability and target engagement are key design parameters.

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